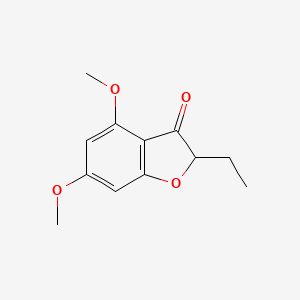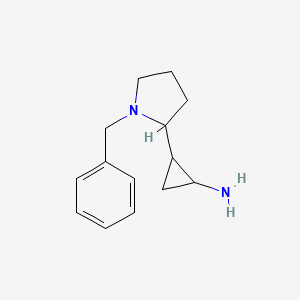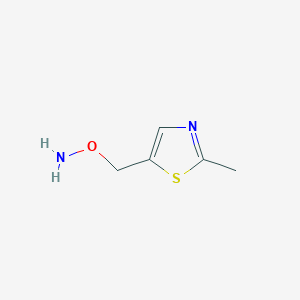
o-((2-Methylthiazol-5-yl)methyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-((2-Methylthiazol-5-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C5H8N2OS. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 2-methylthiazol-5-ylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-((2-Methylthiazol-5-yl)methyl)hydroxylamine typically involves the reaction of hydroxylamine derivatives with 2-methylthiazol-5-ylmethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxylamine nitrogen attacks the carbon attached to the halide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: o-((2-Methylthiazol-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, o-((2-Methylthiazol-5-yl)methyl)hydroxylamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into their function and structure .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The thiazole ring is known for its presence in various bioactive molecules, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of o-((2-Methylthiazol-5-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxylamine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Methoxyamine: A derivative of hydroxylamine with a methoxy group instead of the thiazole ring.
Hydroxylamine: The parent compound with a hydroxyl group instead of the substituted thiazole ring.
Uniqueness: o-((2-Methylthiazol-5-yl)methyl)hydroxylamine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring enhances its reactivity and potential for interactions with biomolecules, making it more versatile compared to simpler hydroxylamine derivatives .
Eigenschaften
Molekularformel |
C5H8N2OS |
|---|---|
Molekulargewicht |
144.20 g/mol |
IUPAC-Name |
O-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H8N2OS/c1-4-7-2-5(9-4)3-8-6/h2H,3,6H2,1H3 |
InChI-Schlüssel |
DPSSKHIEXGVVBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(S1)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



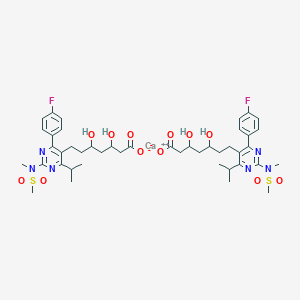
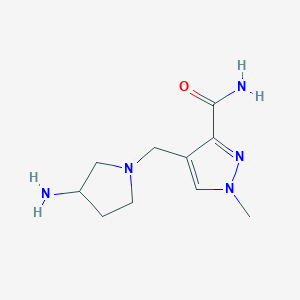


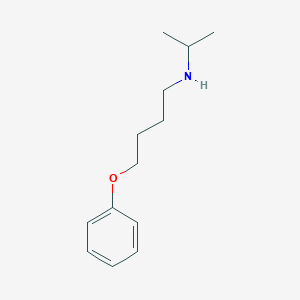
![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)
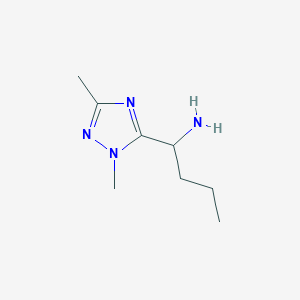
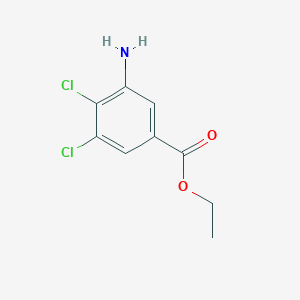
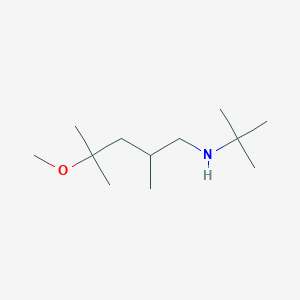
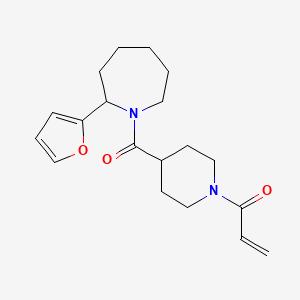
![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
